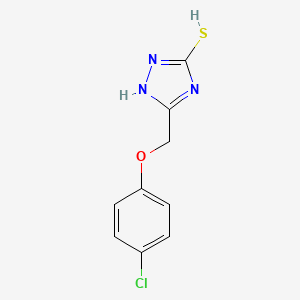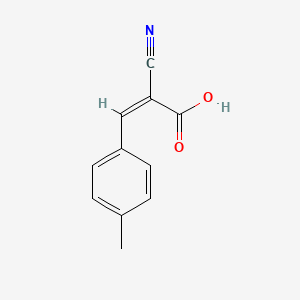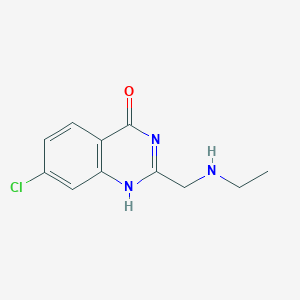
Pyrrolidine-2-carboxamide
Übersicht
Beschreibung
Pyrrolidine-2-carboxamide, also known as DL-prolinamide, is a compound with the molecular formula C5H10N2O . It has a molecular weight of 114.15 g/mol . The compound is also known by other synonyms such as 2-Pyrrolidinecarboxamide and H-DL-Pro-NH2 .
Synthesis Analysis
The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI representation of the molecule is InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.15 g/mol and an exact mass of 114.079312947 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidin-5-one-2-carboxamides : A study developed a method for synthesizing pyrrolidin-5-one-2-carboxamides via a one-pot Ugi reaction, followed by regioselective cyclization, which resulted in good yields and high atom-economy under mild conditions (Shahriari et al., 2022).
Antitubercular Activity : Pyrrolidine carboxamides have been recognized as potent direct enoyl-acyl carrier protein reductase inhibitors with antitubercular activities. A series of oxadiazolyl pyrrolidine carboxamides were synthesized and showed promising results in invitro antitubercular screening (Sonia & Ravi, 2012).
Asymmetric Acylation and Stereoselective Reduction : Trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine was used as a chiral auxiliary for the asymmetric acylation of corresponding carboxamide enolates and stereoselective reduction, providing an alternative to asymmetric aldol reaction (Ito, Katsuki & Yamaguchi, 1984).
Formation of Dibenzoxanthenes, Diarylmethanes, and Calixarenes : 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides underwent ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of these compounds (Gazizov et al., 2015).
Asymmetric Catalytic Reaction : L-Pyrrolidine-2-carboxamide derivatives were synthesized and evaluated in asymmetric catalytic reactions, such as asymmetric alkylation of aldehydes and cross-coupling reactions, showing varied catalytic efficiencies (Liu Qing-ha, 2014).
Biotransformations in Organic Synthesis : Pyrrolidine-2,5-dicarboxamides were subject to amidase-catalyzed hydrolysis, showing high yields and excellent enantioselectivity, proving useful in the scalable preparation of aza-nucleoside analogues and druglike compounds (Chen et al., 2012).
Synthesis of 2,3-Dihydropyrrolizines : Weinreb 3-(pyrrolidin-2-ylidene)propionamides were used for synthesizing 2,3-di-hydropyrrolizines, allowing the creation of a variety of carbonyl intermediates (Calvo, González-Ortega & Sañudo, 2002).
Study of Amide Rotational Barriers : In medicinal agents like pyridine carboxamides, the amide rotational barriers were investigated to understand pharmacological activities and the importance of amide rotations in biology (Olsen et al., 2003).
Effect on Cell Viability and Apoptosis in Cancer Cells : A study on a derivative of pyrrolidine-2-carboxamide investigated its impact on cellular viability and apoptosis in HepG2 cancer cell line, showing potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).
Application in Anti-Inflammatory Agents : The structure and conformation of 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, an anti-inflammatory agent, were studied, showing its potential in the treatment of adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).
Wirkmechanismus
Target of Action
Pyrrolidine-2-carboxamide, like other pyrrolidine derivatives, is known to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in these compounds allows them to form hydrogen bonds with these targets, often resulting in the inhibition of their activity .
Mode of Action
The mode of action of this compound involves covalent binding to a substrate and coordinating a second one through hydrogen bonds . This interaction can lead to changes in the activity of the target enzymes or proteins, often resulting in their inhibition .
Biochemical Pathways
This compound, like other pyrrolidine derivatives, can affect multiple biochemical pathways. For instance, it has been suggested that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that the pyrrolidine ring, a common feature of these compounds, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of this compound.
Result of Action
The result of this compound’s action on its targets can vary depending on the specific target and the context in which the interaction occurs. In many cases, the result is the inhibition of the target’s activity . This can lead to changes at the molecular and cellular levels, potentially contributing to the compound’s therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
While specific safety and hazard information for Pyrrolidine-2-carboxamide was not found, general safety measures for handling chemical substances include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973828 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
58274-20-7 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-2-(benzenesulfonyl)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7777058.png)
![ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7777066.png)
![Ethyl3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7777071.png)





![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B7777124.png)

